Tosufloxacin (A-61827) is a synthetic chemotherapeutic agent belonging to the quinolone class of antibiotics. [] It is a fluorinated quinolone developed for its broad-spectrum antibacterial activity. [] Tosufloxacin is a potent antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [, ]
Related Compounds
Ofloxacin
Compound Description: Ofloxacin is a fluoroquinolone antibacterial agent that inhibits DNA gyrase and topoisomerase IV. It is used to treat a variety of bacterial infections. Ofloxacin is considered a hydrophilic fluoroquinolone. []
Sparfloxacin
Compound Description: Sparfloxacin is a fluoroquinolone antibacterial agent that inhibits DNA gyrase and topoisomerase IV, used to treat various bacterial infections. Sparfloxacin is considered a hydrophobic fluoroquinolone. [, , ]
Temafloxacin
Compound Description: Temafloxacin is a fluoroquinolone antibacterial agent that inhibits bacterial DNA gyrase. [, ]
Ciprofloxacin
Compound Description: Ciprofloxacin is a fluoroquinolone antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV. [, , , ]
Levofloxacin
Compound Description: Levofloxacin is a fluoroquinolone antibacterial agent that is the L-isomer of ofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV. [, , ]
Relevance: Levofloxacin is structurally similar to Tosufloxacin, both containing a quinolone core. Tosufloxacin exhibits a broader spectrum of activity and greater potency against anaerobic bacteria compared to Levofloxacin. [] Specifically, Tosufloxacin is 4- to 8-fold more active than Levofloxacin against anaerobic species. []
Azithromycin
Compound Description: Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is used to treat a variety of bacterial infections, including respiratory tract infections caused by Mycoplasma pneumoniae. [, , ]
Clarithromycin
Compound Description: Clarithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It is used to treat various bacterial infections, including those caused by Mycoplasma pneumoniae. [, ]
Minocycline
Compound Description: Minocycline is a tetracycline antibiotic that inhibits bacterial protein synthesis. It is a broad-spectrum antibiotic effective against various bacterial species, including Mycoplasma pneumoniae. [, , ]
Relevance: Minocycline and Tosufloxacin are both considered alternative treatment options for macrolide-resistant Mycoplasma pneumoniae pneumonia. [, ] Both drugs exhibit good in vitro activity against macrolide-resistant M. pneumoniae strains. [] While both Minocycline and Tosufloxacin are considered viable options for macrolide-resistant M. pneumoniae infections, clinical studies suggest that Minocycline may be more effective in shortening fever duration and reducing bacterial load in pediatric patients. [, , ]
Pazufloxacin
Compound Description: Pazufloxacin is a quinolone antibiotic that inhibits bacterial DNA gyrase. []
Relevance: Pazufloxacin and Tosufloxacin are structurally similar, both belonging to the quinolone class of antibiotics. Both drugs demonstrate potent in vitro activity against various Legionella species, surpassing the activity of macrolides and azalides. [] These findings suggest that both Pazufloxacin and Tosufloxacin could be considered as potential treatment options for Legionella infections. []
Fleroxacin
Compound Description: Fleroxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase. []
AM-1155
Compound Description: AM-1155 is a novel fluoroquinolone antibiotic. []
Relevance: Similar to Tosufloxacin, AM-1155 demonstrates potent in vitro activity against both quinolone-resistant and -susceptible Neisseria gonorrhoeae isolates. Notably, AM-1155 exhibits even greater potency compared to Tosufloxacin against these isolates. [] This enhanced activity, coupled with its favorable pharmacokinetic properties, positions AM-1155 as a potentially valuable treatment option for gonorrhea, including cases involving quinolone-resistant strains. []
Gatifloxacin
Compound Description: Gatifloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase. [, ]
Relevance: Gatifloxacin and Tosufloxacin are both quinolone antibiotics, sharing a similar mechanism of action. Both drugs exhibit potent activity against various gram-positive bacteria commonly found in conjunctival flora, including Streptococcus pneumoniae, Staphylococcus aureus, and Staphylococcus epidermidis. [, ] These findings suggest that both Gatifloxacin and Tosufloxacin could be considered as potential treatment options for bacterial conjunctivitis.
Moxifloxacin
Compound Description: Moxifloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase. [, ]
Relevance: Moxifloxacin and Tosufloxacin are both quinolone antibiotics, sharing a similar mechanism of action. Both drugs show potent activity against gram-positive bacteria frequently isolated from conjunctival flora, such as Streptococcus pneumoniae, Staphylococcus aureus, and Staphylococcus epidermidis. [, ] These results indicate that both Moxifloxacin and Tosufloxacin are potential treatment options for bacterial conjunctivitis.
Bay y 3118
Compound Description: Bay y 3118 is a new quinolone antibiotic. []
OPC-17116
Compound Description: OPC-17116 is a new quinolone antibiotic. []
Source and Classification
Tosufloxacin is classified as a fluoroquinolone antibiotic. It is known by its chemical name, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid tosylate. The compound is primarily used in veterinary medicine but has also been investigated for human use due to its broad-spectrum antibacterial activity.
Synthesis Analysis
The synthesis of tosufloxacin involves several key steps utilizing specific intermediates. A notable method involves the reaction of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester with p-toluenesulfonic acid monohydrate in a mixed solvent of organic solvents (such as acetone or ethanol) and water.
Key Steps in Synthesis:
Preparation of Intermediate: The key intermediate is synthesized first.
Reaction Conditions: The reaction is conducted at temperatures between 65°C and 70°C for approximately 6 hours.
Purification: High-performance liquid chromatography is used to monitor the reaction until the residual raw materials are less than or equal to 0.5%. Activated carbon is then added to remove impurities.
Crystallization: After filtering and cooling the solution to around 0°C to 5°C, crystallization occurs over several hours.
Final Product: The resulting tosufloxacin tosylate monohydrate is obtained with yields around 90% and purity exceeding 99%.
Molecular Structure Analysis
The molecular structure of tosufloxacin features a naphthyridine core with several functional groups that contribute to its antibacterial activity. Key structural components include:
Fluorine Atoms: Two fluorine atoms at the 2 and 4 positions on the phenyl ring enhance lipophilicity and antibacterial potency.
Pyrrolidine Ring: This five-membered ring contributes to the drug's interaction with bacterial DNA gyrase and topoisomerase IV.
The compound's structure can be characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which confirm the arrangement of atoms and functional groups.
Chemical Reactions Analysis
Tosufloxacin undergoes various chemical reactions that are essential for its antibacterial activity:
DNA Inhibition: It primarily inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.
Hydrolysis: Tosufloxacin can undergo hydrolysis under acidic or basic conditions, which can affect its stability and efficacy.
Complex Formation: Tosufloxacin has been studied for its ability to form inclusion complexes with cyclodextrins to enhance solubility and bioavailability.
Mechanism of Action
Tosufloxacin exerts its antibacterial effects through:
Inhibition of DNA Gyrase: By binding to the enzyme, it prevents the supercoiling necessary for DNA replication.
Inhibition of Topoisomerase IV: This enzyme is crucial for separating replicated DNA strands; inhibition leads to cell death. The combination of these actions results in bactericidal effects against both Gram-positive and Gram-negative bacteria.
Physical and Chemical Properties Analysis
Tosufloxacin exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 392.39 g/mol.
Solubility: It has low water solubility but can form inclusion complexes to improve this property.
Stability: The compound is stable under normal storage conditions but may degrade under extreme pH levels or high temperatures.
These properties influence its formulation in pharmaceutical applications.
Applications
Tosufloxacin has several important applications:
Veterinary Medicine: Commonly used for treating bacterial infections in animals.
Human Medicine: Investigated for potential use in treating respiratory infections due to its broad-spectrum activity against various pathogens.
Research Applications: Studied for its mechanism of action against bacterial persisters, showing promise in eradicating difficult-to-treat infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tosufloxacin, also known as T-3262, is a fluoroquinolone antibiotic used to treat susceptible infections. It has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity. It is sold in Japan under the brand name Ozex.
XEN907 is a novel spirooxindole NaV1.7 blocker with IC50 of 3 nM. It shows a further 10-fold increase in potency, which represents a promising structure for further optimization efforts in vitro.
Endothelial lipase, a member of the triglyceride lipase gene family expressed in endothelial cells, prefers phospholipid-enriched high-density lipoprotein (HDL) over triglyceride as a substrate. XEN445 is an endothelial lipase inhibitor (IC50 = 237 nM) that demonstrates selectivity for endothelial lipase compared to lipoprotein and hepatic lipases (IC50s = 20 and 9.5 µM, respectivley). An oral dose of 30 mg/kg XEN445 is reported to increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days dosing in wild-type mice. XEN445 is potent and selective endothelial lipase inhibitor, that showed good ADME and PK properties, and demonstrated in vivo efficacy in raising plasma HDLc concentrations in mice. Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development; inhibitors are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease.
4′-(Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) has been tested as an effective hypolipidemic agent in animal species. It has been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia. Synthesis of 4′-(trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) has been reported. Xenalipin has been synthesized in the [14C]-labelled form, with specific activity 21.0mCi/mmol, which is suitable for the metabolism and distribution studies in animals. Xenalipin is a hypolipidemic that reduces blood cholesterol and triglycerides in rats.